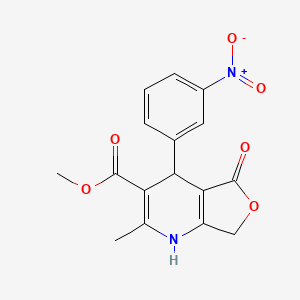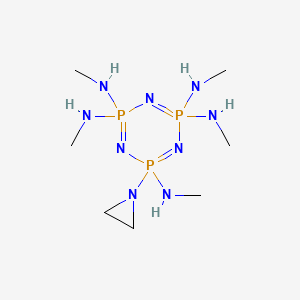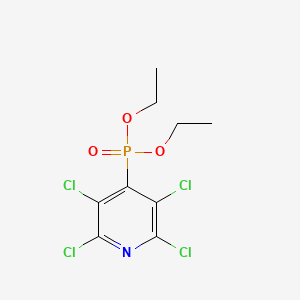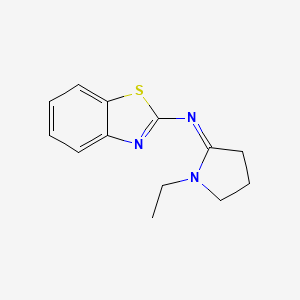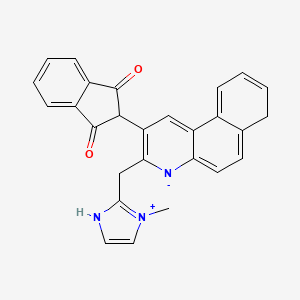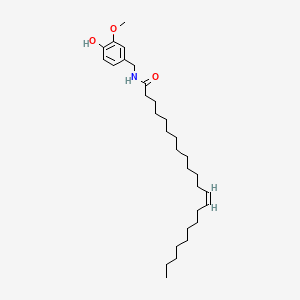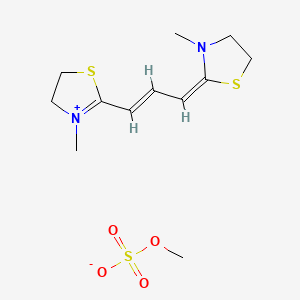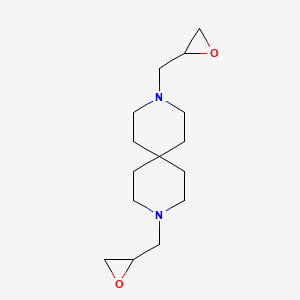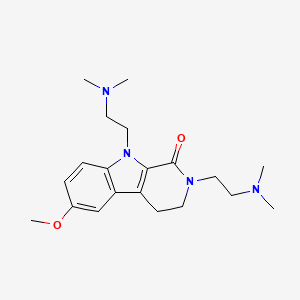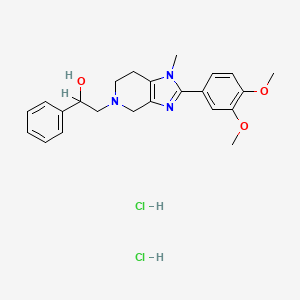
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including imidazo, pyridine, and phenyl rings, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the ethanol and phenyl groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation may be employed to enhance efficiency and reduce reaction times. Quality control measures, including chromatography and spectroscopy, are used to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism depends on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-c]pyridines and related heterocyclic compounds. Examples include:
- Imidazo[1,2-a]pyridines
- Imidazo[4,5-b]pyridines
- Pyrido[2,3-d]pyrimidines
Uniqueness
What sets 5H-Imidazo(4,5-c)pyridine-5-ethanol, 1,4,6,7-tetrahydro-2-(3,4-dimethoxyphenyl)-1-methyl-alpha-phenyl-, dihydrochloride apart is its unique combination of functional groups and structural features
Properties
CAS No. |
120260-37-9 |
|---|---|
Molecular Formula |
C23H29Cl2N3O3 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]-1-phenylethanol;dihydrochloride |
InChI |
InChI=1S/C23H27N3O3.2ClH/c1-25-19-11-12-26(15-20(27)16-7-5-4-6-8-16)14-18(19)24-23(25)17-9-10-21(28-2)22(13-17)29-3;;/h4-10,13,20,27H,11-12,14-15H2,1-3H3;2*1H |
InChI Key |
DEJPBKHHALPIJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CN(CC2)CC(C3=CC=CC=C3)O)N=C1C4=CC(=C(C=C4)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



